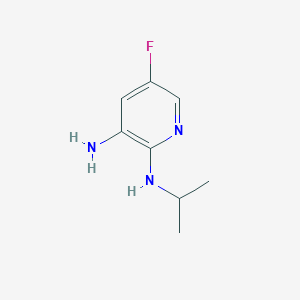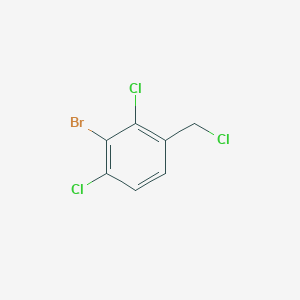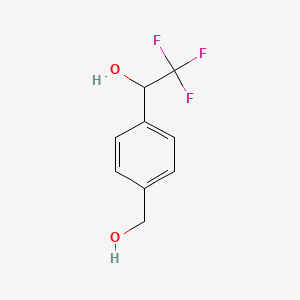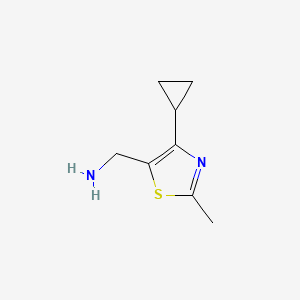
5-Fluoro-N2-isopropylpyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-N2-isopropylpyridine-2,3-diamine is a fluorinated pyridine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N2-isopropylpyridine-2,3-diamine typically involves the fluorination of pyridine derivatives followed by amination. One common method includes:
Fluorination: Starting with pyridine, a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) is used to introduce the fluorine atom at the 5-position.
Amination: The fluorinated pyridine is then subjected to amination using reagents like ammonia or primary amines under conditions such as elevated temperatures and the presence of catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters like temperature, pressure, and reagent flow rates is common. Additionally, purification steps such as crystallization or chromatography are employed to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N2-isopropylpyridine-2,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thiols, amines, under conditions like reflux or the presence of catalysts
Major Products
Oxidation: N-oxides
Reduction: Amines
Substitution: Thiolated or aminated pyridine derivatives
Scientific Research Applications
5-Fluoro-N2-isopropylpyridine-2,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, particularly in enzyme inhibition studies.
Medicine: Explored for its potential in drug development, especially in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties due to the presence of fluorine.
Mechanism of Action
The mechanism of action of 5-Fluoro-N2-isopropylpyridine-2,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and specificity due to its electronegativity and ability to form strong hydrogen bonds. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function.
Comparison with Similar Compounds
Similar Compounds
5-Fluoropyridine-2,3-diamine: Lacks the isopropyl group, which may affect its reactivity and binding properties.
N2-Isopropylpyridine-2,3-diamine: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Chloro-N2-isopropylpyridine-2,3-diamine: Chlorine substitution instead of fluorine, leading to different reactivity and stability.
Uniqueness
5-Fluoro-N2-isopropylpyridine-2,3-diamine is unique due to the presence of both the fluorine atom and the isopropyl group. This combination can enhance its chemical stability, reactivity, and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H12FN3 |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
5-fluoro-2-N-propan-2-ylpyridine-2,3-diamine |
InChI |
InChI=1S/C8H12FN3/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,10H2,1-2H3,(H,11,12) |
InChI Key |
WMYLOZOJJFJENL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=C(C=N1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)




![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B12976344.png)




![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B12976361.png)
